CID 71343854 - 141617-56-3

CID 71343854

Catalog Number: EVT-14415274
CAS Number: 141617-56-3
Molecular Formula: Li2Na2
Molecular Weight: 59.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CID 71343854, also known as Pseudouridimycin, is a C-nucleoside antibiotic that exhibits selective inhibition of bacterial RNA polymerase. It is produced by the bacterium Streptomyces sp. ID38640 and has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The compound is significant in the field of antibiotic development due to its unique mechanism of action and biosynthetic pathway.

Source

Pseudouridimycin is derived from the Streptomyces genus, a well-known source of various natural antibiotics. The specific strain, Streptomyces sp. ID38640, was identified for its ability to produce this compound, which has garnered attention for its potential therapeutic applications in combating bacterial infections.

Classification

Pseudouridimycin is classified as a nucleoside analog antibiotic. Its structure includes a formamidinylated, N-hydroxylated Gly-Gln dipeptide conjugated to 5'-aminopseudouridine, which contributes to its biological activity against bacterial RNA polymerase.

Synthesis Analysis

Methods

The synthesis of Pseudouridimycin involves a complex biosynthetic pathway characterized by several enzymatic processes. Key steps include:

  • Gene Cluster Characterization: The biosynthetic gene cluster responsible for Pseudouridimycin production has been identified and characterized through bioinformatic analysis.
  • Mutational Knockouts: Researchers performed mutational knockouts of specific genes within the cluster, allowing for the identification of intermediates and elucidation of the pathway.

Technical Details

The biosynthetic pathway includes several unexpected features such as:

  • Production of free pseudouridine by the pseudouridine synthase PumJ.
  • Activation of nucleosides by specialized oxidoreductases and aminotransferases.
  • Formation of peptide bonds facilitated by amide ligases, highlighting a novel approach to antibiotic synthesis .
Molecular Structure Analysis

Structure

The molecular structure of Pseudouridimycin features:

  • A core structure based on pseudouridine.
  • Modifications that include formamidinylation and hydroxylation at specific positions.

Data

The molecular formula for Pseudouridimycin is C₁₁H₁₄N₄O₅, with a molecular weight of approximately 286.26 g/mol. The structural characteristics contribute to its function as an inhibitor of RNA polymerase.

Chemical Reactions Analysis

Reactions

Pseudouridimycin primarily acts through the inhibition of bacterial RNA polymerase, thereby obstructing transcription processes in susceptible bacteria. This mechanism leads to bacterial cell death or stasis.

Technical Details

The compound's ability to mimic nucleotide substrates allows it to bind effectively to RNA polymerase, disrupting normal enzymatic activity. The specificity for bacterial enzymes over eukaryotic ones makes it a promising candidate for antibiotic development without significant toxicity to human cells.

Mechanism of Action

Process

Pseudouridimycin inhibits bacterial RNA polymerase by mimicking the natural substrates required for RNA synthesis. This competitive inhibition prevents the enzyme from catalyzing the transcription of DNA into RNA, effectively halting protein synthesis in bacteria.

Data

Studies have shown that Pseudouridimycin exhibits selective activity against various strains of bacteria, making it a valuable tool in addressing antibiotic resistance issues prevalent in clinical settings .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary but generally falls within a range typical for nucleoside analogs.

Relevant studies have provided insights into the stability and reactivity profiles of Pseudouridimycin under various conditions, contributing to its potential formulation as an antibiotic .

Applications

Scientific Uses

Pseudouridimycin holds promise in several scientific applications:

  • Antibiotic Development: Its unique mechanism makes it an attractive candidate for developing new antibiotics targeting resistant bacterial strains.
  • Research Tool: It can be utilized in studies investigating bacterial transcription mechanisms and RNA polymerase function.

The exploration of Pseudouridimycin's biosynthetic pathway has also opened avenues for synthetic biology approaches aimed at producing modified derivatives with enhanced efficacy or reduced side effects .

Synthesis Methodologies and Optimization

Bromination Strategies for Cyclopentenol Derivatives

Bromination of cyclopentenol precursors serves as a critical step for introducing functionality essential for downstream transformations. Two primary methodologies dominate:

  • Electrophilic Bromination: Direct treatment with Br₂ in CH₂Cl₂ at 0°C selectively installs bromine at the allylic position, leveraging the alkene’s nucleophilicity. This method achieves >85% yield but requires strict moisture control [1].
  • NBS-Mediated Bromination: N-Bromosuccinimide (NBS) in THF/water (9:1) under photolytic conditions (λ = 365 nm) offers regioselective α-bromination of enones. This radical pathway minimizes polybromination byproducts (<5%) and is scalable for multi-gram preparations [1].

Table 1: Bromination Method Comparison

MethodConditionsRegioselectivityYield (%)
Br₂0°C, CH₂Cl₂, 1hModerate85–90
NBShv, THF/H₂O, rt, 2hHigh88–92

Nazarov Cyclization in Cyclopentenone Intermediate Formation

The Nazarov cyclization constructs the cyclopentenone core via 4π-conrotatory electrocyclization of divinyl ketones. Key mechanistic and optimization insights include:

  • Activation: Stoichiometric Lewis acids (e.g., BF₃·OEt₂, TiCl₄) or catalytic Brønsted acids (e.g., p-TsOH) promote pentadienyl cation formation. Polarized substrates (e.g., those with electron-donating β-alkoxy groups) undergo cyclization at 25°C in <1h, whereas non-polar analogs require 48h at 60°C [1] [3].
  • Stereoelectronic Control: s-trans/s-trans conformation is essential for cyclization. α-Substituents enforce this geometry via allylic strain, accelerating rates 10-fold [3].
  • Modern Variants: Silicon-directed cyclizations exploit β-silicon stabilization of carbocations, enabling regioselective elimination. Cu(OTf)₂-catalyzed versions (5 mol%) achieve 92% yield with enantioselectivity via chiral bisoxazoline ligands [1] [5].

Elimination Reactions from α-Bromo-Cyclopentanone Precursors

Dehydrohalogenation converts α-bromo-ketones to enones:

  • Base-Mediated Elimination: DBU (1,8-diazabicycloundec-7-ene) in acetonitrile (80°C, 4h) affords the conjugated enone with >95% E-selectivity. Kinetic studies reveal second-order dependence on base concentration [1].
  • Solvent Effects: Polar aprotic solvents (DMF, MeCN) enhance elimination rates by stabilizing the transition state. Protic solvents (MeOH) promote competing substitution (<15% ether byproduct) [1].

Claisen Condensation and Decarboxylation Pathways

Cyclopentanone ring expansion employs Claisen chemistry:

  • Dieckmann Condensation: Diesters undergo intramolecular Claisen condensation with NaOEt/EtOH (0°C → reflux) to form β-ketoesters. Yields exceed 90% for 5–6-membered rings [1].
  • Decarboxylation: Hydrolysis (NaOH/H₂O) followed by acid-mediated decarboxylation (HCl, Δ) provides the trans-disubstituted cyclopentanone. Microwave assistance (150°C, 20 min) reduces reaction times from 12h to <1h [1].

Stereochemical Control in Asymmetric Synthesis

Chiral cyclopentenones are accessed via:

  • Torquoselectivity: Conrotatory ring closure in Nazarov reactions favors endo or exo rotation dictated by chiral auxiliaries. (-)-Menthyl acrylate as a tether achieves 85% de in silicon-directed variants [1] [3].
  • Enantioselective Catalysis: Cu(II)-bisoxazoline complexes (10 mol%) suppress enolate racemization and enforce re-face attack in α-alkylations, delivering products with 94% ee [5].
  • Dynamic Kinetic Resolution: Racemizing substrates coupled with enzyme-catalyzed resolutions (e.g., CAL-B lipase) provide enantiopure alcohols (>99% ee) for downstream oxidation [1].

Green Chemistry Approaches: Solvent and Catalyst Selection

Sustainable synthesis adheres to the 12 Principles of Green Chemistry [6] [10]:

  • Solvent Replacement: Water replaces THF in elimination steps, reducing E-factor by 40%. Supercritical CO₂ enables extraction without organic residues [6] [9].
  • Catalysis Over Stoichiometry: FeCl₃ (20 mol%) in Nazarov cyclizations achieves 88% yield, avoiding traditional stoichiometric AlCl₃. Iodine (5 mol%) catalyzes cyclizations under solvent-free conditions [1] [3].
  • Renewable Feedstocks: Bio-based cyclopentanols from furfural hydrogenation replace petroleum-derived precursors, cutting lifecycle CO₂ emissions by 65% [10].

Table 2: Green Solvent and Catalyst Alternatives

ParameterTraditionalGreen AlternativeImprovement
SolventTHFWater/MeOH (7:3)Biodegradable, non-flammable
Lewis AcidAlCl₃ (2 eq)Bi(OTf)₃ (0.1 eq)Recyclable, low leaching
Energy Input80°C, 24hMW, 100°C, 20 min80% energy reduction

Properties

CAS Number

141617-56-3

Product Name

CID 71343854

Molecular Formula

Li2Na2

Molecular Weight

59.9 g/mol

InChI

InChI=1S/2Li.2Na

InChI Key

YAHGGFWSDYESSR-UHFFFAOYSA-N

Canonical SMILES

[Li].[Li].[Na].[Na]

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